5-[(4-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione: is a heterocyclic compound that contains a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methoxyaniline with 3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidine-2,4-dione compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it is studied for its potential interactions with various biomolecules, including enzymes and receptors.
Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: In the industrial sector, it may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The exact mechanism of action of 5-[(4-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in metabolic pathways. The compound may inhibit or activate these enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: This compound shares the methoxyphenyl group but has a different heterocyclic core.
2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Another compound with a methoxyphenyl group, but with an oxadiazole ring instead of a thiazolidine ring.
Uniqueness: The uniqueness of 5-[(4-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione lies in its thiazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may contribute to its potential therapeutic effects and reactivity in various chemical reactions.
Properties
Molecular Formula |
C17H16N2O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-(4-methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-11-4-3-5-13(10-11)19-16(20)15(23-17(19)21)18-12-6-8-14(22-2)9-7-12/h3-10,15,18H,1-2H3 |
InChI Key |
ZKLZXESNBJDBBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.